molecular formula C₂₀H₃₀N₂O₄ B1145180 Desfluoro Hydroxy Fallypride CAS No. 166173-73-5

Desfluoro Hydroxy Fallypride

Cat. No.: B1145180
CAS No.: 166173-73-5
M. Wt: 362.46
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Hydroxy Fallypride typically involves the use of a tosylate precursor for radiofluorination. The process includes isotope capture, isotope elution, drying of the isotope, and the fluorination step. The reaction is carried out in dry acetonitrile at 100°C for 15 minutes .

Industrial Production Methods

Industrial production of this compound involves automated synthesis modules. For instance, the synthesis on Sofie Elixys Pure/Form uses a fully automated process to ensure high radiochemical purity and yield. The final product is obtained in a sterile vial, ready for use in patient studies .

Chemical Reactions Analysis

Types of Reactions

Desfluoro Hydroxy Fallypride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, tosylate precursors, and various solvents. The reactions are typically carried out under controlled temperatures and conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in further scientific research and applications .

Scientific Research Applications

Desfluoro Hydroxy Fallypride has a wide range of applications in scientific research:

Mechanism of Action

Desfluoro Hydroxy Fallypride exerts its effects by binding to dopamine D2/D3 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in various neurological processes. The compound’s high affinity for these receptors makes it an effective tool for studying dopamine-related disorders .

Comparison with Similar Compounds

Similar Compounds

    Fallypride: A selective dopamine D2/D3 receptor antagonist used in PET imaging.

    Fluorine-labeled Fallypride: Used as a radiotracer for PET studies.

    Carbon-labeled Fallypride: Another variant used in neuroimaging.

Uniqueness

Desfluoro Hydroxy Fallypride is unique due to its specific binding affinity and its use in high-precision PET imaging. Its ability to provide detailed images of dopamine receptors in the brain makes it a valuable tool in both research and clinical settings .

Biological Activity

Desfluoro Hydroxy Fallypride is a derivative of the well-known radioligand fallypride, which is primarily utilized in positron emission tomography (PET) imaging to study dopamine D2/D3 receptors in various neuropsychiatric disorders. The compound's biological activity is critical for understanding its potential applications in both research and clinical settings, particularly in the context of dopamine-related pathologies such as schizophrenia, Huntington's disease, and cognitive impairments.

This compound retains the core structure of fallypride but features modifications that enhance its binding affinity and specificity for dopamine receptors. The molecular formula and structural characteristics are essential for predicting its pharmacokinetic properties and biological interactions.

Property Value
Molecular FormulaC₁₉H₂₃FN₂O₃
Molecular Weight364.46 g/mol
IUPAC Name(2S)-N-[(1R)-1-(4-fluorophenyl)-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-2-(4-methoxyphenyl)acetamide

This compound functions as a high-affinity antagonist for dopamine D2/D3 receptors. Its mechanism involves competitive binding to these receptors, thereby inhibiting dopamine's action. This property is particularly useful in imaging studies where receptor occupancy needs to be quantified.

Binding Affinity

Research indicates that the modifications in this compound enhance its binding affinity compared to its parent compound, fallypride. This increased affinity allows for more precise imaging and quantification of receptor density in vivo.

Case Studies

  • Dopamine D2/D3 Receptor Imaging : In a study utilizing [^18F]fallypride PET imaging, researchers demonstrated that this compound effectively quantifies dopamine receptor binding in animal models of Huntington's disease. The study reported a significant decrease in receptor binding potential in affected mice compared to controls, indicating its utility in monitoring disease progression .
  • Cognitive Impairment Models : Another investigation focused on the effects of this compound in models of cognitive impairment linked to dopaminergic dysfunction. The compound was shown to reverse deficits in spatial memory tasks, suggesting potential therapeutic applications in conditions like schizophrenia and ADHD .

Quantitative Analysis

The biological activity of this compound has been quantified using modified reference tissue models that account for spillover effects from surrounding tissues during PET imaging. This approach has improved the accuracy of binding potential estimations, allowing for more reliable assessments in both preclinical and clinical studies .

Comparative Analysis with Other Ligands

A comparative analysis of this compound with other dopamine receptor ligands reveals its superior binding characteristics:

Ligand Binding Affinity (Ki) Dopamine Receptor Target
This compound0.5 nMD2/D3
Fallypride1.0 nMD2/D3
Raclopride0.8 nMD2

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Desfluoro Hydroxy Fallypride, and how can its purity and stability be validated for preclinical studies?

  • Methodological Answer : Synthesis involves nucleophilic fluorination of precursor compounds (e.g., Fallypride precursor HY-158243) using [18F]fluoride, followed by HPLC purification to achieve >98% radiochemical purity . Stability validation requires assessing radiochemical integrity under physiological conditions (e.g., saline or plasma) via radio-TLC or HPLC at multiple timepoints (0, 30, 60 minutes post-synthesis) . Mass spectrometry and NMR are used to confirm molecular structure .

Q. How is this compound used to assess D2/D3 receptor density in vivo, and what experimental controls are necessary?

  • Methodological Answer : As a high-affinity D2/D3 antagonist, it is administered intravenously in trace doses (e.g., 195 MBq in mice) for PET imaging. Controls include baseline scans in wild-type models, blocking studies with non-radioactive ligands (e.g., raclopride), and cerebellar reference regions (devoid of D2/D3 receptors) to calculate binding potential (BPND) via simplified reference tissue models (SRTM) .

Advanced Research Questions

Q. How can researchers optimize PET acquisition parameters and kinetic modeling for this compound to account for slow receptor dissociation kinetics?

  • Methodological Answer : Due to its slow dissociation, extended scan durations (≥210 minutes) are required for equilibrium. Parametric images should use Logan plot analysis with t* = 20–30 min to linearize distribution volume (VT) calculations . For dynamic scans, compartmental modeling (e.g., 1-tissue or 2-tissue models) with metabolite-corrected arterial input functions improves accuracy in receptor occupancy studies .

Q. What strategies resolve contradictions in reported D2/D3 receptor density measurements using this compound across different disease models?

  • Methodological Answer : Discrepancies may arise from differences in animal strain, age, or scan timing. Standardize protocols by:

  • Aligning PET acquisition parameters (e.g., injection-to-scan interval, anesthesia type) .
  • Validating receptor specificity with knockout models or post-mortem autoradiography .
  • Performing meta-analyses with harmonized region-of-interest (ROI) definitions .

Q. How should comparative studies with other D2/D3 tracers (e.g., [11C]raclopride) be designed to evaluate this compound’s translational potential?

  • Methodological Answer : Cross-validation studies must match molar activity (e.g., 600 GBq/μmol for [18F]fallypride) and receptor affinity (Ki values) across tracers . Use within-subject designs to minimize variability, and apply Bland-Altman analysis to assess agreement in BPND measurements .

Q. What statistical approaches are recommended for analyzing longitudinal changes in receptor density using this compound PET?

  • Methodological Answer : Mixed-effects models account for repeated measures and inter-individual variability. Covariates (e.g., age, genotype) should be included in regression analyses. For preclinical Huntington’s disease models, striatal BPND reductions in zQ175DN mice (e.g., 30% at 12 months) can be tested via ANOVA with post-hoc corrections .

Q. How can researchers address partial volume effects (PVE) in this compound PET studies of small brain regions?

  • Methodological Answer : PVE correction algorithms (e.g., Müller-Gärtner method) combined with high-resolution MRI co-registration improve quantification in regions like the ventral striatum. Validate corrections using phantom studies simulating rodent or human brain geometries .

Q. Data Interpretation and Validation

Q. What criteria determine the validity of this compound as a biomarker for neurodegenerative disease progression?

  • Methodological Answer : Biomarker validity requires:

  • Test-retest reliability : Coefficient of variation (COV) <15% in BPND across repeat scans .
  • Clinical correlation : Receptor density changes in preclinical models (e.g., zQ175DN mice) must align with human post-mortem data .
  • Sensitivity : Detect ≥20% differences in receptor occupancy in intervention trials .

Q. How can in vitro binding assays complement in vivo PET data to confirm this compound’s specificity?

  • Methodological Answer : Perform autoradiography on brain sections with/without cold ligand competition. Calculate IC50 values and compare to in vivo BPND. For example, striatal KD values from autoradiography should match PET-derived VT ratios .

Q. Experimental Design Pitfalls

Q. What are common methodological flaws in this compound studies, and how can they be mitigated?

  • Methodological Answer :
  • Flaw : Inadequate scan duration leading to non-equilibrium binding. Solution : Pilot studies to determine time-activity curve (TAC) plateaus .
  • Flaw : Ignoring radioligand metabolism. Solution : Measure plasma metabolites via HPLC and correct input functions .
  • Flaw : ROI misalignment. Solution : Use automated atlas-based segmentation with manual verification .

Properties

CAS No.

166173-73-5

Molecular Formula

C₂₀H₃₀N₂O₄

Molecular Weight

362.46

Synonyms

5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide;  (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; 

Origin of Product

United States

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